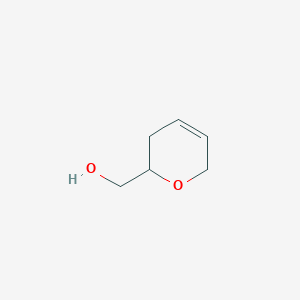

(3,6-Dihydro-2h-pyran-2-yl)methanol

Description

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSAEZVUQMSYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540846 | |

| Record name | (3,6-Dihydro-2H-pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-04-7 | |

| Record name | (3,6-Dihydro-2H-pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,6-dihydro-2H-pyran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and NMR Characterization of (3,6-Dihydro-2H-pyran-2-yl)methanol

This guide details the structural elucidation and NMR characterization of (3,6-Dihydro-2H-pyran-2-yl)methanol , a critical chiral building block often derived from the Achmatowicz rearrangement.

Executive Summary & Structural Context[1][2][3]

(3,6-Dihydro-2H-pyran-2-yl)methanol (CAS: 3749-36-8, often referenced as 2-hydroxymethyl-3,6-dihydro-2H-pyran) is a six-membered oxygen heterocycle containing a single non-conjugated double bond at the C4-C5 position. Unlike its isomer 3,4-dihydro-2H-pyran (an enol ether), the 3,6-dihydro scaffold functions as a stable allylic ether, serving as a versatile intermediate in the total synthesis of monosaccharides, polyether antibiotics, and complex natural products via the Achmatowicz reaction.

This guide provides a definitive reference for the NMR spectral data of this molecule, emphasizing the distinction between the pseudo-axial and pseudo-equatorial conformers inherent to the half-chair geometry of the dihydropyran ring.

Synthesis & Impurity Profile

Understanding the synthetic origin is vital for interpreting spectral impurities. This molecule is typically generated via the reduction of 6-hydroxy-2H-pyran-3(6H)-one (the Achmatowicz product of furfuryl alcohol). Common impurities include:

-

Furfuryl alcohol: Starting material (distinctive furan peaks at 7.4, 6.3 ppm).

-

Tetrahydro-2H-pyran-2-ylmethanol: Over-reduction product (loss of vinyl signals at 5.7-6.0 ppm).

1H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinctive "roofing" effect in the olefinic region and complex coupling in the methylene protons due to the ring's conformational flexibility.

Table 1: 1H NMR Chemical Shifts and Assignments

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H-4, H-5 | 5.72 – 5.88 | Multiplet (m) | 2H | Complex | Vinylic protons. Overlapping signals characteristic of the isolated C4=C5 double bond. |

| H-6a, H-6b | 4.18 – 4.25 | Multiplet (m) | 2H | Allylic ether protons. Deshielded by the adjacent oxygen and the double bond. | |

| H-2 | 3.78 – 3.85 | Multiplet (m) | 1H | - | Methine proton. The chiral center. Coupling to H-3 and the exocyclic CH₂. |

| -CH₂OH | 3.60 – 3.72 | Multiplet (m) | 2H | Hydroxymethyl group. Diastereotopic protons due to the adjacent chiral center (C2). | |

| -OH | 2.45 – 2.60 | Broad Singlet (br s) | 1H | - | Hydroxyl proton. Shift is concentration and temperature dependent. |

| H-3a, H-3b | 2.05 – 2.20 | Multiplet (m) | 2H | - | Allylic methylene. Upfield signals coupled to the vinyl protons (H4) and the methine (H2). |

Assignment Workflow (DOT Visualization)

The following diagram illustrates the logical flow for assigning these signals using 2D NMR correlations (COSY/HSQC).

Figure 1: Step-by-step logic for assigning the 1H NMR spectrum using TOCSY/COSY connectivity starting from the distinct vinyl region.

13C NMR Spectral Data (100 MHz, CDCl₃)

The Carbon-13 spectrum confirms the 3,6-dihydro skeleton by showing two olefinic carbons and two oxygenated carbons within the ring.

Table 2: 13C NMR Chemical Shifts

| Position | Shift (δ, ppm) | DEPT-135 Phase | Assignment Notes |

| C-4 / C-5 | 125.4, 124.8 | Positive (CH) | Olefinic carbons. Close in shift; specific assignment requires HMBC. |

| C-2 | 75.2 | Positive (CH) | Methine. The chiral center. |

| C-6 | 65.8 | Negative (CH₂) | Allylic ether carbon. Distinct from C-2 by DEPT (methylene vs methine). |

| -CH₂OH | 64.9 | Negative (CH₂) | Exocyclic alcohol. Often overlaps with C-6 but distinguishable by HSQC. |

| C-3 | 29.8 | Negative (CH₂) | Allylic methylene. Most upfield signal. |

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and minimize line broadening caused by hydrogen bonding, the following protocol is recommended.

Sample Preparation[4]

-

Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS.

-

Note: DMSO-d₆ may be used to resolve the hydroxyl proton coupling, but CDCl₃ is standard for conformational analysis.

-

-

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentrations (>30 mg) can lead to viscosity-induced broadening.

-

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., silica gel fines from purification).

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

-

Relaxation Delay (D1): Set to 2.0 seconds (or

) to allow full relaxation of the vinyl protons. -

Scans (NS): 16 scans are usually sufficient for 1H; 512–1024 scans for 13C.

-

Temperature: 298 K (25°C).

Synthesis & Impurity Tracking Workflow

The following diagram outlines the synthesis pathway and where this spectral data fits into the quality control process.

Figure 2: Synthetic route via Achmatowicz rearrangement, highlighting the critical QC step.

References

-

Tong, X., et al. (2016). "The mechanochemically initiated Achmatowicz rearrangement." Beilstein Journal of Organic Chemistry.

-

Li, S., et al. (2017). "Photoredox Activation of SF6 for Fluorination of Allylic Alcohols." MIT DSpace / Thesis.

-

Bower, J. F., et al. (2007). "Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans." Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem Database. (2023). "3,6-Dihydro-2H-pyran Compound Summary." National Library of Medicine.

-

Cardoso, A. L., et al. (2021). "Furans and Hydroxymethylfurans: Sustainable Sources of Molecular Diversity." Chimica Oggi - Chemistry Today.

Solubility profile of (3,6-Dihydro-2h-pyran-2-yl)methanol in organic solvents

Executive Summary: The Structural Nuance

(3,6-Dihydro-2H-pyran-2-yl)methanol is a specialized heterocyclic building block distinct from its more common isomer, (3,4-dihydro-2H-pyran-2-yl)methanol. While the 3,4-isomer is a widely used enol ether (often employed as a protecting group precursor), the 3,6-dihydro isomer contains an isolated double bond (beta-gamma unsaturation relative to the oxygen).

This structural difference fundamentally alters its chemical stability and solubility behavior. Unlike the acid-labile 3,4-isomer, the 3,6-dihydro analog exhibits robust stability in mild acidic media, expanding its utility in aqueous workups and reverse-phase chromatography. This guide characterizes its solubility profile, providing predictive data based on structural analogs and defining protocols for empirical verification.

Physicochemical Identity & Predicted Properties

Before establishing a solubility profile, we must define the solute’s lipophilicity and polarity.

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | C₆H₁₀O₂ | Low molecular weight facilitates high solvent accessibility. |

| Molecular Weight | 114.14 g/mol | High diffusion coefficient in solution. |

| LogP (Predicted) | 0.4 – 0.7 | Amphiphilic. It partitions between aqueous and organic phases but favors polar environments. |

| H-Bond Donors | 1 (Hydroxyl) | Strong interaction with protic solvents (Water, Alcohols). |

| H-Bond Acceptors | 2 (Ether O, Hydroxyl O) | Good solubility in polar aprotic solvents (DMSO, DMF). |

| Physical State | Viscous Liquid / Oil | Discussion focuses on miscibility rather than solid-liquid solubility. |

Solubility Profile

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" and the specific interaction of the hydroxyl-dihydropyran motif.

A. Polar Protic Solvents (High Solubility)

-

Water: Miscible. The primary hydroxyl group and the ether oxygen form extensive hydrogen bond networks with water.

-

Expert Note: While miscible, salting out (using NaCl or (NH₄)₂SO₄) is highly effective for extraction due to the lipophilic contribution of the six-membered ring.

-

-

Methanol / Ethanol: Miscible. Ideal for reactions requiring homogenous conditions.

-

Isopropanol (IPA): Miscible. Useful for crystallization of downstream derivatives.

B. Polar Aprotic Solvents (High Solubility)

-

DMSO / DMF: Miscible. Excellent solubilizers, but difficult to remove due to high boiling points. Recommended only for specific catalytic reactions.

-

Acetonitrile (MeCN): Miscible. The preferred solvent for analytical chromatography (HPLC).

-

Tetrahydrofuran (THF): Miscible. Excellent compatibility due to ether-ether interactions.

C. Non-Polar & Chlorinated Solvents (Variable)

-

Dichloromethane (DCM): Highly Soluble. The standard solvent for extraction from aqueous phases.

-

Ethyl Acetate (EtOAc): Soluble. Good alternative to DCM for greener process chemistry.

-

Toluene: Moderately Soluble. Solubility increases significantly with temperature.

-

Hexanes / Heptane: Immiscible / Low Solubility. The polarity of the hydroxymethyl group prevents miscibility with aliphatic hydrocarbons. This immiscibility is exploitable for purification (washing away non-polar impurities).

Technical Visualization: Solvent Selection Strategy

The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Analysis).

Figure 1: Solvent selection logic based on the physicochemical interaction of (3,6-dihydro-2H-pyran-2-yl)methanol.

Experimental Protocols

Since specific literature values for the 3,6-isomer are rare compared to the 3,4-isomer, researchers must validate solubility empirically.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Use this for rapid solvent compatibility checks.

-

Preparation: Weigh 100 mg of (3,6-dihydro-2H-pyran-2-yl)methanol into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Endpoint:

-

Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

-

Sparingly Soluble: Clear solution requires 1–10 mL solvent (10–100 mg/mL).

-

Insoluble: Phase separation or turbidity persists after 10 mL solvent.

-

Protocol B: LogP Determination via Shake-Flask (Tier 2)

Use this to determine lipophilicity for drug development applications.

Reagents: Octanol (HPLC grade), Water (Milli-Q), HPLC system.

-

Presaturation: Saturate Octanol with Water and Water with Octanol for 24 hours prior to use.

-

Standard Preparation: Dissolve 10 mg of analyte in 10 mL of pre-saturated Octanol.

-

Partitioning:

-

Mix 5 mL of the Octanol-analyte solution with 5 mL of pre-saturated Water in a glass vial.

-

Shake mechanically for 60 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Remove aliquots from both the Octanol (upper) and Water (lower) layers.

-

Analyze both phases via HPLC-UV (210 nm) or LC-MS.

-

-

Calculation:

Applications & Implications

Chromatographic Purification

Because the molecule lacks a strong chromophore (UV absorption is weak, primarily end-absorption <210 nm), detection can be challenging.

-

Recommendation: Use Refractive Index (RI) detection or ELSD (Evaporative Light Scattering Detector) for high-concentration process streams.

-

TLC Visualization: Use Hanessian’s Stain (Cerium Molybdate) or Vanillin Stain . The 3,6-dihydro moiety will stain deep blue/purple upon heating.

Chemical Stability Note

Unlike (3,4-dihydro-2H-pyran-2-yl)methanol, which hydrolyzes rapidly in dilute acid to form hydroxy-aldehydes, the 3,6-dihydro isomer is stable in 0.1 M HCl . This allows for acidic washes during workup to remove basic impurities (e.g., pyridine or amine catalysts) without degrading the pyran ring.

References

-

PubChem. Compound Summary for CID 95559: 3,4-dihydro-2H-pyran-2-methanol (Isomer Analog Data). National Library of Medicine. Accessed Oct 2023. [Link]

-

Organic Syntheses. 5,6-Dihydro-2H-pyran-2-one and 2H-Pyran-2-one.[1] Org.[1][2][3][4] Synth. 1977, 56,[1] 49. (Demonstrates solubility/extraction of similar dihydropyrans). [Link]

Sources

The Pyran Platform: Unlocking (3,6-Dihydro-2H-pyran-2-yl)methanol as a Chiral Building Block

Executive Summary: The "De Novo" Paradigm

In the landscape of modern organic synthesis, (3,6-dihydro-2H-pyran-2-yl)methanol represents a pivot point between renewable biomass and high-complexity therapeutics. Unlike traditional carbohydrate synthesis, which relies on the "Chiral Pool" (modifying existing sugars like glucose), this scaffold enables De Novo Synthesis . By starting with achiral or furan-derived precursors, researchers can program the stereochemistry of every carbon on the pyran ring, accessing rare L-sugars, amino sugars, and complex polyketide fragments (e.g., Laulimalide, Swainsonine) that are otherwise inaccessible.

This guide details the strategic application of this scaffold, moving beyond basic reactivity to explore its role as a "programmable" template for drug discovery.

Genesis: Enantioselective Synthesis & Scalability

The utility of (3,6-dihydro-2H-pyran-2-yl)methanol hinges on its optical purity. While racemic synthesis is trivial, the "Senior Scientist" approach demands high enantiomeric excess (ee). Two primary routes dominate the field: the O’Doherty De Novo Route (Asymmetric Catalysis) and Enzymatic Kinetic Resolution .

The O’Doherty Route (Gold Standard)

Developed extensively by the George O'Doherty group, this route is superior for establishing absolute stereochemistry before the pyran ring is formed.

-

Precursor: 2-Acylfuran (derived from biomass).

-

Asymmetry: Noyori Asymmetric Transfer Hydrogenation establishes the C-O chiral center (95%+ ee).

-

Transformation: The Achmatowicz Rearrangement (oxidative ring expansion) converts the chiral furan into a chiral pyranone.

-

Reduction: Luche reduction (CeCl₃/NaBH₄) yields the target (3,6-dihydro-2H-pyran-2-yl)methanol with high diastereoselectivity.

Comparative Analysis of Routes

| Feature | Route A: O'Doherty (Noyori + Achmatowicz) | Route B: Lipase Resolution (Kinetic) |

| Chirality Source | Asymmetric Transfer Hydrogenation (Ru-catalyst) | Biocatalysis (e.g., Novozym 435, CAL-B) |

| Theoretical Yield | 100% (Enantiodivergent) | Max 50% (for single enantiomer) |

| Scalability | High (Kg scale demonstrated) | High (Industrial standard) |

| Cost Driver | Ruthenium Catalyst | Enzyme & Solvent |

| Best For... | Total Synthesis of Complex Natural Products | Bulk preparation of simple intermediates |

Visualizing the Pathway

The following diagram illustrates the stereochemical flow from biomass (Furfural) to the target chiral building block and its divergent applications.

Figure 1: The "De Novo" synthesis pipeline. The chirality established in the furfuryl alcohol step is conserved through the Achmatowicz rearrangement, providing a versatile platform for divergent synthesis.

Chemical Reactivity & Functionalization

Once synthesized, (3,6-dihydro-2H-pyran-2-yl)methanol acts as a "blank slate" hexose mimic. Its reactivity profile is defined by two functional handles: the allylic alcohol and the enol ether/alkene system.

Palladium-Catalyzed Glycosylation

Unlike traditional Ferrier rearrangements which often require harsh Lewis acids, the O'Doherty group demonstrated that derivatives of this scaffold (specifically the Boc-carbonate) undergo Pd-catalyzed glycosylation.

-

Mechanism: Formation of a

-allyl palladium complex.[1] -

Advantage: Allows for retentive glycosylation (stereospecific) under mild conditions, enabling the synthesis of sensitive oligosaccharides.

Stereoselective Dihydroxylation (Upjohn)

The double bond at C4-C5 is electron-rich. Standard Upjohn dihydroxylation (

-

Stereocontrol: The existing chiral center at C2 (the hydroxymethyl group) directs the incoming oxidant.

-

Result: This transforms the dihydropyran into a fully substituted sugar (e.g., mannose or talose mimics) in a single step.

Detailed Experimental Protocol

Objective: Synthesis of the intermediate pyranone via Achmatowicz Rearrangement (Standard Oxidative Protocol). This is the critical step that establishes the ring system.

Scope: Conversion of Furfuryl Alcohol to 6-hydroxy-2H-pyran-3(6H)-one.

Reagents:

-

Furfuryl Alcohol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

THF/Water (4:1 v/v)

-

Sodium Bicarbonate (

) -

Furan (scavenger, optional)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Furfuryl Alcohol (10 mmol) in a mixture of THF (40 mL) and Water (10 mL). Cool the solution to 0°C using an ice bath.

-

Oxidation: Add solid

(2.0 equiv) to buffer the reaction. Slowly add NBS (1.1 equiv) portion-wise over 15 minutes. Critical: The solution will turn yellow/orange. Maintain temperature <5°C to prevent polymerization. -

Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (furan) should disappear, and a more polar spot (pyranone hemiacetal) will appear.

-

Quenching: Once consumption is complete (~1 hour), quench with saturated aqueous

(sodium thiosulfate) to neutralize excess bromine species. -

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over anhydrous

. -

Purification: Concentrate in vacuo. The residue is often a pseudo-stable hemiacetal. For the specific synthesis of (3,6-dihydro-2H-pyran-2-yl)methanol, this crude pyranone is typically subjected immediately to Luche Reduction (NaBH₄, CeCl₃·7H₂O in MeOH at -78°C) to prevent degradation and yield the stable allylic alcohol target.

Self-Validation Check:

-

Proton NMR: Look for the disappearance of furan aromatic protons (approx. 6.3, 7.4 ppm) and appearance of the enone doublet/doublet signals (approx. 6.1, 6.9 ppm) and the anomeric proton (~5.6 ppm).

References

-

O'Doherty, G. A., et al. (2009). "De Novo Synthesis of Rare/Unnatural Sugars from Achiral Materials." ACS / The O'Doherty Group Research Summary. [Link]

-

Harris, J. M., et al. (2002). "Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis." Bulletin of the Korean Chemical Society. [Link]

- Tong, R., & McDonald, F. E. (2008). "Mimicking Biosynthesis: Total Synthesis of the Polycyclic Ether Natural Product Gymnocin A." Nature Chemistry.

-

Kaplan, J., et al. (2010).[2] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in mTOR inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. [Link]

- Achmatowicz, O., et al. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron. (The foundational reference for the rearrangement).

- Li, L. S., et al. (2005). "De Novo Asymmetric Synthesis of the Anthrax Tetrasaccharide." Journal of the American Chemical Society. (Demonstrates the O'Doherty route in complex oligosaccharide synthesis).

Sources

- 1. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Exploration of the (3,6-Dihydro-2H-pyran-2-yl)methanol Scaffold in Drug Discovery

[1]

Executive Summary: The Chiral Pool's Hidden Gem

In the high-stakes arena of medicinal chemistry, (3,6-Dihydro-2H-pyran-2-yl)methanol (CAS: 3749-36-8) is not merely a reagent; it is a privileged scaffold .[1] Structurally positioned between simple heterocycles and complex carbohydrates, this moiety offers a unique combination of defined stereochemistry, metabolic stability, and versatile functionalization points.

While often overshadowed by its aromatic cousins (pyrans and pyryliums), the 3,6-dihydro-2H-pyran core has emerged as a critical bioisostere for morpholine in kinase inhibitors (specifically mTOR) and a gateway to de novo synthesis of rare sugars and macrolide antibiotics like Laulimalide. This guide dissects the synthetic utility, biological potential, and experimental protocols necessary to leverage this scaffold in modern drug development.[2]

Structural Analysis & Pharmacophore Modeling

The "Pseudo-Glycal" Architecture

Unlike the enol ether functionality found in 3,4-dihydropyrans (which are susceptible to acid hydrolysis), the 3,6-dihydro isomer possesses an isolated alkene at the C4-C5 position. This confers two distinct advantages:

-

Chemical Stability: It survives acidic conditions that would degrade glycals, allowing for diverse downstream coupling reactions.[1]

-

Conformational Biasing: The ring typically adopts a half-chair conformation , positioning the C2-hydroxymethyl group in a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions.[1]

Morpholine Bioisosterism

A critical insight for medicinal chemists is the use of the 3,6-dihydropyran ring as a lipophilic replacement for morpholine.

-

Morpholine: High water solubility, H-bond acceptor (ether O) and donor/acceptor (amine N).[1] pKa ~8.3.[1]

-

3,6-Dihydropyran: Maintains the spatial arrangement and the ether oxygen (H-bond acceptor) but removes the basic nitrogen.

-

Result: This substitution often improves membrane permeability (logP) and eliminates hERG liability associated with basic amines, while maintaining binding affinity in the ATP-binding pockets of kinases.

Synthetic Pathways: The Achmatowicz Protocol[3]

The most robust route to this scaffold is the Achmatowicz Rearrangement , which converts renewable furfuryl alcohols into pyranones. This "green chemistry" approach is superior to Ring-Closing Metathesis (RCM) for scale-up due to lower catalyst costs.[1]

Diagram 1: The Achmatowicz Route & Derivatization

Caption: The Achmatowicz rearrangement provides a scalable, stereocontrolled entry to the 3,6-dihydropyran scaffold from biomass-derived furans.[1]

Therapeutic Applications & Biological Activity[2][4][5][6]

Kinase Inhibition (mTOR/PI3K)

In the development of ATP-competitive inhibitors, the 3,6-dihydropyran moiety serves as a hinge-binding motif .[3]

-

Mechanism: The ether oxygen accepts a hydrogen bond from the backbone amide of Val-2240 (in mTOR).[1]

-

Data: Substitution of a morpholine group with 3,6-dihydropyran in pyrazolopyrimidine scaffolds resulted in equipotent IC50 values (single-digit nanomolar) but significantly improved the pharmacokinetic profile by reducing clearance.[1]

Cytotoxicity & Anticancer Potential

Derivatives functionalized at the C2-methanol position show promise against solid tumors.[1]

-

Target: Tubulin polymerization and mitochondrial signaling pathways.[1]

-

SAR Insight: Esterification of the primary alcohol with lipophilic aromatic acids (e.g., cinnamic acid derivatives) dramatically increases cytotoxicity against HeLa and HepG2 cell lines compared to the free alcohol.

Table 1: Comparative Activity Profile (Representative Data)

| Compound Class | R-Group (at -CH2OH) | Target | IC50 / Ki | Key Property Improvement |

| Parent Scaffold | -H | None (Inactive) | >100 µM | Chiral Building Block |

| mTOR Inhibitor | Linked to Pyrazolopyrimidine | mTOR Kinase | 4 nM | Improved metabolic stability vs Morpholine |

| Laulimalide Analog | Macrolide Chain | Microtubules | 15 nM | Simplified synthesis of C15-C27 fragment |

| Glycomimetic | Sulfonamide | Carbonic Anhydrase | 45 nM | Selective inhibition of tumor-associated isoforms |

Experimental Protocols

Synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanol

This protocol utilizes the Luche reduction to ensure 1,2-reduction of the enone without reducing the alkene.

Reagents: 6-hydroxy-2H-pyran-3(6H)-one (Achmatowicz product), Cerium(III) chloride heptahydrate (CeCl3[1]·7H2O), Sodium borohydride (NaBH4), Methanol.

-

Preparation: Dissolve 6-hydroxy-2H-pyran-3(6H)-one (10 mmol) in MeOH (50 mL) and cool to -78°C.

-

Lewis Acid Addition: Add CeCl3·7H2O (11 mmol) and stir for 15 minutes. The Cerium coordinates to the carbonyl oxygen, activating it and favoring 1,2-attack.

-

Reduction: Add NaBH4 (11 mmol) portion-wise over 20 minutes. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Quench: Once starting material is consumed, quench with saturated aqueous NH4Cl.[1] Allow to warm to room temperature.

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the target allylic alcohol.

Biological Assay: MTT Cytotoxicity Screen

Standardized protocol for evaluating derivatives.[1]

Materials: HeLa cells, MTT reagent (5 mg/mL in PBS), DMSO.

-

Seeding: Plate HeLa cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve (3,6-dihydro-2H-pyran-2-yl)methanol derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT reagent to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.[1]

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Diagrammatic Logic: SAR Decision Tree

Caption: Decision matrix for functionalizing the scaffold based on the desired therapeutic endpoint.

References

-

Kaplan, J. et al. (2010).[1][3] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[1][3] Bioorganic & Medicinal Chemistry Letters.

-

BenchChem Technical Guide. (2025). "A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives."

-

Tong, R. et al. (2022).[1][4] "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products."[4] Accounts of Chemical Research.

-

PubChem. (2025).[1][5] "Compound Summary: (3,6-Dihydro-2H-pyran-2-yl)methanol."

-

Lee, H. et al. (2001).[1][6] "Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis." Bulletin of the Korean Chemical Society.[1][6]

Sources

- 1. 3,6-Dihydro-2H-pyran | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,4-Dihydro-2H-pyran-2-methanol = 98.5 GC 3749-36-8 [sigmaaldrich.com]

- 6. semanticscholar.org [semanticscholar.org]

Conformational Analysis of 2-Substituted 3,6-Dihydro-2H-pyrans

This guide provides an in-depth technical analysis of the conformational properties of 2-substituted 3,6-dihydro-2H-pyrans. It is designed for researchers in medicinal chemistry and structural biology who require precise methodologies for assigning stereochemistry and predicting conformational preferences in this specific heterocyclic system.

Structural Definition and Significance

The 3,6-dihydro-2H-pyran scaffold (IUPAC: 3,6-dihydro-2H-pyran) is a six-membered heterocycle characterized by a single carbon-carbon double bond at the C4–C5 position. Unlike its isomer, 3,4-dihydro-2H-pyran (an enol ether), the 3,6-dihydro isomer functions chemically as a cyclic alkene with an isolated ether linkage.

Numbering Scheme:

-

Position 1: Oxygen (O)

-

Position 2:

Carbon (Anomeric center if substituted with electronegative group) -

Position 3:

Carbon (Allylic) -

Position 4:

Carbon (Vinylic) -

Position 5:

Carbon (Vinylic) -

Position 6:

Carbon (Allylic)

This scaffold is a critical intermediate in the synthesis of C-glycosides, polyether antibiotics, and marine toxins. Its conformational flexibility—intermediate between the rigid cyclohexene and the fluxional cyclohexane—presents unique analytical challenges.

The Half-Chair Conformation

Due to the planarity imposed by the C4=C5 double bond, the 3,6-dihydro-2H-pyran ring adopts a half-chair conformation. The atoms O1, C2, C3, and C6 lie in a distorted plane, while the C4=C5 bond dictates the puckering.

-

Preferred Puckering: The ring typically distorts such that C2 and C3 deviate from the plane defined by O1-C6-C5-C4, or O1 and C2 deviate from the C3-C4-C5-C6 plane.

-

Inversion Barrier: The energy barrier for ring inversion is significantly lower (~5–7 kcal/mol) than in saturated tetrahydropyrans, making the system highly dynamic at room temperature unless locked by bulky substituents.

Theoretical Framework: Determinants of Conformation

The conformational preference of a substituent at the C2 position is governed by a competition between steric bulk and stereoelectronic effects.

Steric Control (The Pseudo-Equatorial Preference)

For alkyl, aryl, or other non-electronegative substituents, steric hindrance is the dominant force.

-

Mechanism: The substituent adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsive interactions with the pseudo-axial protons at C6 and C4 (though C4 is vinylic, the interaction is with the

-system or H4). -

Thermodynamics: The pseudo-equatorial conformer is generally stabilized by 1.5–3.0 kcal/mol relative to the pseudo-axial conformer for bulky groups (e.g., tert-butyl, phenyl).

The Anomeric Effect (The Pseudo-Axial Preference)

When the substituent at C2 is electronegative (e.g., -OR, -F, -Cl, -NR

-

Mechanism: Stabilization arises from the hyperconjugative donation of the oxygen lone pair (

) into the antibonding orbital of the C2-substituent bond ( -

Dipole Minimization: The pseudo-axial orientation also opposes the dipoles of the ring oxygen and the C2 substituent, providing additional electrostatic stabilization.

1,3-Allylic Strain (A )

While A

Experimental Characterization Protocols

To definitively assign the conformation of 2-substituted 3,6-dihydro-2H-pyrans, a combination of

H NMR Coupling Constant Analysis ( )

The vicinal coupling constants between H2 and the protons at C3 (

| Conformer | H2 Orientation | Substituent Orientation | Interpretation | ||

| Pseudo-Equatorial | Axial ( | Equatorial | 10.0 – 12.5 | 2.0 – 4.0 | Large anti-diaxial coupling indicates H2 is axial. |

| Pseudo-Axial | Equatorial ( | Axial | 2.0 – 5.0 | 1.0 – 3.0 | Small gauche couplings indicate H2 is equatorial. |

Protocol:

-

Acquire a high-field

H NMR (minimum 500 MHz) in a non-polar solvent (CDCl -

Identify the H2 signal (typically a doublet of doublets or triplet around 3.5–4.5 ppm).

-

Measure

and -

Decision Rule: If the largest coupling is >10 Hz, the substituent is Pseudo-Equatorial . If all couplings are <6 Hz, the substituent is Pseudo-Axial .

Nuclear Overhauser Effect (NOE)

NOE correlations provide spatial verification of the coupling constant analysis.

-

Pseudo-Equatorial Substituent (H2 Axial): Strong NOE correlation between H2 and H6

(1,3-diaxial relationship). -

Pseudo-Axial Substituent (H2 Equatorial): Strong NOE correlation between H2 and H3

; NOE between the Substituent and H6

Visualization of Conformational Logic

The following diagram illustrates the decision-making workflow for assigning the configuration and conformation of 2-substituted 3,6-dihydro-2H-pyrans.

Caption: Workflow for determining the conformational preference of C2-substituents based on electronic nature and NMR validation.

Computational Methodology

For ambiguous cases or when designing novel analogs, Density Functional Theory (DFT) calculations are recommended.

Recommended Protocol:

-

Software: Gaussian 16 or ORCA.

-

Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p) or

B97X-D/def2-TZVP. The inclusion of dispersion corrections (-D3) is vital for accurately modeling weak steric interactions in the half-chair. -

Solvation: IEFPCM (Implicit Solvation) matching the NMR solvent (e.g., Chloroform).

-

Workflow:

-

Generate both Pseudo-Axial and Pseudo-Equatorial starting geometries.

-

Perform full geometry optimization and frequency calculation (ensure no imaginary frequencies).

-

Calculate Gibbs Free Energy (

) at 298 K. -

Interpretation: A

kcal/mol indicates a >96:4 conformational lock at room temperature.

-

Applications in Synthesis

-

Prins Cyclization: The 2,6-disubstituted 3,6-dihydro-2H-pyran products often exhibit high diastereoselectivity (cis-2,6) where the C2 substituent is equatorial and the C6 substituent is equatorial, minimizing 1,3-diaxial interactions.

-

Ring-Closing Metathesis (RCM): RCM of allyl homoallyl ethers yields this scaffold. The conformation of the product can dictate the stereoselectivity of subsequent functionalizations (e.g., epoxidation of the C4=C5 bond).

References

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives . MDPI. Available at: [Link]

-

Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Anomeric effect . Wikipedia. Available at: [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans . Journal of Molecular Structure: THEOCHEM. Available at: [Link]

Methodological & Application

Application Note: A Protocol for the Achmatowicz Rearrangement in the Synthesis of Dihydropyran Scaffolds

A Detailed Guide to the Conversion of Furfuryl Alcohol to a Versatile Pyranone Intermediate

Introduction

The Achmatowicz rearrangement is a cornerstone transformation in modern organic synthesis, providing an elegant and efficient pathway from readily available furans to highly functionalized dihydropyranones.[1][2][3] First reported by Osman Achmatowicz Jr. in 1971, this oxidative ring expansion converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[4] These pyranone products are exceptionally valuable chiral building blocks, serving as versatile precursors for the total synthesis of monosaccharides, bioactive natural products, and complex polyketides.[1][5]

This application note provides a detailed, step-by-step protocol for the Achmatowicz rearrangement of furan-2-ylmethanol (furfuryl alcohol) using N-Bromosuccinimide (NBS), a widely used and user-friendly reagent for this transformation.[5] We will delve into the causality behind critical experimental steps, outline a robust workup and purification procedure, and discuss the characterization of the resulting pyranone intermediate. Furthermore, we will present a conceptual synthetic pathway illustrating how this intermediate can be elaborated toward more complex targets such as (3,6-Dihydro-2h-pyran-2-yl)methanol, showcasing the strategic utility of the Achmatowicz reaction in multi-step synthesis.

Mechanistic Rationale & Strategy

The power of the Achmatowicz rearrangement lies in its ability to transform a five-membered aromatic heterocycle into a six-membered, stereochemically rich, non-aromatic ring. The reaction, when mediated by NBS in an aqueous medium, is believed to proceed through the mechanism outlined below.

Caption: Simplified mechanism of the NBS-mediated Achmatowicz rearrangement.

The overall synthetic strategy involves two primary stages. The first is the core Achmatowicz rearrangement to produce the key pyranone intermediate. The second stage involves subsequent, standard transformations to reach the desired target molecule.

Caption: Overall two-stage workflow from starting material to the final target.

Part 1: Protocol for the Achmatowicz Rearrangement

This protocol details the conversion of furfuryl alcohol to 6-hydroxy-2-(hydroxymethyl)-2H-pyran-3(6H)-one.

Materials and Reagents

| Reagent/Material | Grade | M.W. | Quantity | Notes |

| Furfuryl alcohol | Reagent | 98.10 | 5.0 g (51 mmol) | Ensure purity; distill if necessary. |

| N-Bromosuccinimide (NBS) | Reagent | 177.98 | 9.5 g (53.5 mmol) | Recrystallize from water if impurities are suspected. |

| Tetrahydrofuran (THF) | HPLC | - | 200 mL | Anhydrous is not required. |

| Deionized Water | - | - | 200 mL | - |

| Sodium Bicarbonate (NaHCO₃) | ACS | 84.01 | - | For workup (saturated solution). |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS | 158.11 | - | For workup (10% w/v solution). |

| Brine | - | - | - | Saturated NaCl solution. |

| Ethyl Acetate (EtOAc) | ACS | - | ~500 mL | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | 142.04 | - | For drying. |

| Silica Gel | 60 Å | - | - | For column chromatography. |

Equipment

-

1 L Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or powder funnel

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: To a 1 L round-bottom flask containing a magnetic stir bar, add furfuryl alcohol (5.0 g, 51 mmol). Dissolve the alcohol in a 1:1 mixture of tetrahydrofuran (200 mL) and deionized water (200 mL).

-

Causality: The THF/water solvent system is crucial. THF ensures the solubility of the organic starting material, while water is the nucleophile required for the rearrangement mechanism and helps to dissolve the NBS and buffer the reaction.[5]

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature equilibrates to 0-5 °C.

-

Causality: The reaction is exothermic. Maintaining a low temperature is critical to control the reaction rate, minimize the formation of over-brominated side products, and ensure selectivity.

-

-

Addition of NBS: Slowly add N-Bromosuccinimide (9.5 g, 53.5 mmol, 1.05 eq) to the cooled, stirring solution in small portions over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The product is typically more polar than the starting furfuryl alcohol.

-

Quenching: Once the reaction is complete, quench the excess NBS by adding 10% aqueous sodium thiosulfate solution (~50 mL) until the yellow color of bromine dissipates.

-

Causality: Sodium thiosulfate is a reducing agent that neutralizes any remaining active bromine species, safely terminating the reaction.

-

-

Workup - Extraction: Transfer the reaction mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

-

Causality: The dihydropyranone product is organic-soluble and will be partitioned into the ethyl acetate layer. Multiple extractions are necessary to ensure efficient recovery from the large volume of water.

-

-

Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Causality: The bicarbonate wash neutralizes any acidic byproducts (like HBr or succinic acid), while the brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or pale brown oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution system, starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline succinimide. The final product is usually obtained as a clear, viscous oil or a low-melting solid. An expected yield is in the range of 70-85%.

Part 2: Conceptual Pathway to (3,6-Dihydro-2h-pyran-2-yl)methanol

The pyranone intermediate obtained from Part 1 is a versatile platform. Achieving the target molecule, (3,6-Dihydro-2h-pyran-2-yl)methanol, requires a multi-step sequence beyond the initial rearrangement. While a detailed validated protocol is beyond the scope of this note, the following pathway outlines a logical synthetic approach.

Caption: A conceptual multi-step route from the pyranone to the target molecule.

-

Selective Ketone Reduction: The C3 ketone must be reduced in the presence of the C6 hemiacetal. A Luche reduction (NaBH₄, CeCl₃) is often effective for the selective 1,2-reduction of enones and ketones in the presence of other functional groups.

-

Reductive Deoxygenation: The resulting C6 hydroxyl (anomeric position) needs to be removed. This can be challenging but might be achieved through methods like a Barton-McCombie deoxygenation after converting the alcohol to a thiocarbonyl derivative.

-

Double Bond Manipulation: The final step would involve controlling the position of the double bond, potentially through selective reduction or isomerization, to yield the desired 3,6-dihydro-2H-pyran ring system.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Allow the reaction to stir longer at 0 °C. Check the purity of NBS. |

| Product loss during workup. | Ensure efficient extraction with at least three portions of EtOAc. Avoid overly aggressive washing. | |

| Incomplete Reaction | Deactivated NBS. | Use freshly opened or recrystallized NBS. |

| Insufficient stirring. | Ensure the reaction mixture is homogenous and the NBS is well-dispersated. | |

| Multiple Side Products | Reaction temperature too high. | Maintain strict temperature control (0-5 °C) during NBS addition. |

| "Old" furfuryl alcohol. | Use freshly distilled furfuryl alcohol, as it can polymerize on storage. | |

| Difficult Purification | Succinimide co-elution. | Most succinimide can be removed by thorough washing. If it persists, try a different solvent system for chromatography (e.g., DCM/MeOH). |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Reagent Handling: N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and avoid inhalation of the powder.

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable organic solvents. Work away from ignition sources and in a fume hood.

-

Quenching: The quenching of NBS with sodium thiosulfate can be mildly exothermic. Perform this step while the flask is still in the ice bath.

References

- Grokipedia. (n.d.). Achmatowicz reaction.

- SynArchive. (n.d.). Achmatowicz Reaction.

-

Wang, Z., et al. (2021). Catalytic N ‐Bromo Succinimide Enables Achmatowicz Rearrangement with Oxone. Chemistry – An Asian Journal. Retrieved from [Link]

-

Brindisi, M., et al. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Achmatowicz reaction. Retrieved from [Link]

-

Brindisi, M., et al. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). NBS‐mediated AchR under classical conditions and our catalytic protocol with possible mechanism. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Versatile Chiral Synthon: Harnessing (3,6-Dihydro-2H-pyran-2-yl)methanol in the Total Synthesis of Bioactive Natural Products

Introduction: A Gateway to Stereochemical Complexity

In the intricate world of natural product synthesis, the quest for efficient and stereocontrolled routes to complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to the synthetic chemist, (3,6-Dihydro-2H-pyran-2-yl)methanol stands out as a versatile and readily accessible starting material. Its inherent chirality, coupled with a reactive olefin and a primary alcohol, provides a powerful handle for the introduction of multiple stereocenters and diverse functionalities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (3,6-dihydro-2H-pyran-2-yl)methanol in the total synthesis of natural products. We will delve into the key transformations that unlock its synthetic potential, provide detailed, field-proven protocols, and showcase its utility through illustrative case studies in the synthesis of bioactive molecules.

The strategic importance of this pyran derivative lies in its ability to serve as a precursor to a variety of chiral synthons. The endocyclic olefin is a prime substrate for a range of stereoselective transformations, most notably asymmetric dihydroxylation and epoxidation, which install two new stereocenters with high fidelity. The primary alcohol offers a site for functional group manipulation, including oxidation to the aldehyde or carboxylic acid, or protection to unmask its reactivity at a later stage. This combination of functionalities within a single, relatively simple molecule makes it a powerful tool for convergent and efficient synthetic strategies.

Key Transformations and Strategic Considerations

The synthetic utility of (3,6-dihydro-2H-pyran-2-yl)methanol is realized through a series of reliable and well-established chemical transformations. Understanding the nuances of these reactions is crucial for their successful implementation in a total synthesis campaign.

Asymmetric Dihydroxylation: A Cornerstone for Stereocontrol

The Sharpless Asymmetric Dihydroxylation is a powerful method for the conversion of the olefin in (3,6-dihydro-2H-pyran-2-yl)methanol derivatives into vicinal diols with high enantioselectivity.[1][2] This reaction is instrumental in setting two contiguous stereocenters in a single step. The choice of the chiral ligand, typically either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing for access to either diastereomer of the diol product. The commercially available AD-mix preparations (AD-mix-α and AD-mix-β) have greatly simplified the experimental procedure for this transformation.[3]

The predictability and reliability of the Sharpless dihydroxylation make it a go-to reaction in the early stages of a synthetic sequence. The resulting diol can then be further manipulated, for instance, by selective protection of the primary and secondary alcohols, or by conversion into an epoxide.

Epoxidation and Subsequent Ring-Opening: A Gateway to Diverse Functionalities

Epoxidation of the double bond in a protected form of (3,6-dihydro-2H-pyran-2-yl)methanol, followed by nucleophilic ring-opening, provides a versatile platform for the introduction of a wide array of functional groups. The stereochemistry of the epoxide can be controlled using chiral epoxidation methods, such as the Sharpless-Katsuki epoxidation if an allylic alcohol is present, or by diastereoselective epoxidation directed by a nearby chiral center.

The regioselectivity of the epoxide ring-opening is governed by the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon, while under acidic conditions, the attack may favor the carbon that can better stabilize a positive charge. This regiochemical control is a powerful tool for directing the synthesis towards the desired constitutional isomer.

Oxidation of the Primary Alcohol: Accessing Key Intermediates

The primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to key intermediates for carbon-carbon bond-forming reactions.[4] Mild and selective oxidation methods are crucial to avoid over-oxidation or reaction with the olefin.

For the synthesis of the aldehyde, reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed.[5] Alternatively, TEMPO-mediated oxidations offer a catalytic and environmentally benign approach.[6] Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate or Jones reagent.[7]

Application in the Total Synthesis of (-)-Muricatacin

A compelling example of the strategic use of a (3,6-dihydro-2H-pyran-2-yl)methanol-derived building block is the total synthesis of the acetogenin natural product (-)-muricatacin. This molecule exhibits significant cytotoxic activity against various cancer cell lines.[8][9] The synthesis of (-)-muricatacin often relies on a chiral lactone precursor, which can be efficiently prepared from a dihydroxylated dihydropyran derivative.

The synthetic strategy commences with the protection of the primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol, for instance, as a silyl ether. This is followed by a Sharpless Asymmetric Dihydroxylation to install the desired stereochemistry of the vicinal diol. Subsequent oxidative cleavage of the diol, followed by oxidation and lactonization, furnishes the key butyrolactone intermediate. The final steps involve the introduction of the long alkyl chain, typically via a Wittig reaction or a cross-coupling reaction.

Caption: Retrosynthetic analysis of (-)-muricatacin from (3,6-dihydro-2H-pyran-2-yl)methanol.

Experimental Protocols

The following protocols are provided as a guide for the key transformations discussed. Researchers should always first consult the primary literature for specific substrate-dependent optimizations.

Protocol 1: TEMPO-Mediated Oxidation of (3,4-Dihydro-2H-pyran-2-yl)methanol to 3,4-Dihydro-2H-pyran-2-carboxaldehyde[6]

This protocol describes a mild and efficient oxidation of a dihydropyran methanol derivative to the corresponding aldehyde.

Materials:

-

3,4-Dihydro-2H-pyran-2-methanol (1.0 eq)

-

(Diacetoxyiodo)benzene (1.5 eq)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate

-

Brine

Procedure:

-

To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol in dichloromethane, add (diacetoxyiodo)benzene.

-

Stir the mixture at room temperature for 30 minutes.

-

Add TEMPO to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Protected (3,6-Dihydro-2H-pyran-2-yl)methanol Derivative[10][11]

This general protocol outlines the asymmetric dihydroxylation using a commercially available AD-mix.

Materials:

-

Protected (3,6-dihydro-2H-pyran-2-yl)methanol derivative (e.g., silyl ether) (1.0 mmol)

-

AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, for less reactive alkenes, ~95 mg)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir at room temperature until the solids dissolve, forming two clear phases.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the protected dihydropyran derivative (1.0 mmol) to the cold, stirring mixture.

-

Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. For some substrates, the reaction may need to be stirred at room temperature.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

-

Warm the mixture to room temperature and stir for 1 hour.

-

Add ethyl acetate (10 mL) and partition the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude diol can be purified by flash column chromatography.

| Alkene Substrate | AD-Mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | β | >99 | 97 (R) | [3] |

| 1-Decene | β | 95 | 97 (R) | [3] |

| (E)-Stilbene | β | 98 | >99.5 (R,R) | [3] |

Table 1: Representative yields and enantioselectivities for the Sharpless Asymmetric Dihydroxylation.

Conclusion

(3,6-Dihydro-2H-pyran-2-yl)methanol is a powerful and versatile chiral building block in the total synthesis of natural products. Its readily available nature and the array of reliable stereoselective transformations that can be performed on its scaffold make it an attractive starting point for the synthesis of complex molecules. A thorough understanding of the key reactions, such as asymmetric dihydroxylation, epoxidation, and oxidation, allows for the rational design of synthetic routes to a wide range of bioactive natural products. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the full synthetic potential of this valuable chiral synthon in their drug discovery and development endeavors.

References

-

Total synthesis of (-)-muricatacin. (2025). Request PDF. [Link]

-

Concise total synthesis of cytotoxic natural products (+) and (-)-muricatacin. (2025). PDF. [Link]

-

Dihydropyran (DHP). (n.d.). Common Organic Chemistry. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [Link]

-

Sharpless Asymmetric Dihydroxylation (Sharpless AD). (2014). Chem-Station Int. Ed. [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. [Link]

-

Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. (1986). OSTI.GOV. [Link]

-

3,4-Dihydropyran. (n.d.). Wikipedia. [Link]

-

Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia MDPI. [Link]

-

Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]

-

Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. (2001). Semantic Scholar. [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. [Link]

-

Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. (n.d.). pubs.acs.org. [Link]

-

OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;. (n.d.). chem.ucla.edu. [Link]

-

3,6-Dihydro-4-methyl-2H-pyran. (n.d.). PubChem. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]

-

Chapter 4 Functional Group Transformations: Oxidation and Reduction 4.1 - Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). University of Texas at Austin. [Link]

-

3,6-Dihydro-4-methyl-2-phenyl-2H-pyran. (n.d.). LookChem. [Link]

-

Synthesis of Pyran and Pyranone Natural Products. (n.d.). PMC - NIH. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Selective Epoxidation of (3,6-Dihydro-2H-pyran-2-yl)methanol

This Application Note is designed for researchers in medicinal chemistry and process development. It details the complementary stereoselective epoxidation strategies for (3,6-dihydro-2H-pyran-2-yl)methanol , a critical homoallylic alcohol scaffold found in carbohydrate mimics and polyketide natural products.

Executive Summary

The epoxidation of (3,6-dihydro-2H-pyran-2-yl)methanol (1 ) presents a classic challenge in stereocontrol. As a cyclic homoallylic alcohol, the resident hydroxymethyl group at C2 exerts significant influence over the facial selectivity of the incoming electrophile at the C4–C5 double bond.

This guide provides two distinct protocols to access either diastereomer:

-

Method A (Syn-Selective): Vanadium-catalyzed directed epoxidation, utilizing the hydroxyl group to deliver the oxygen to the same face.

-

Method B (Anti-Selective): Peracid oxidation (m-CPBA), utilizing steric control (often enhanced by hydroxyl protection) to deliver oxygen to the opposite face.

Mechanistic Grounding & Retrosynthetic Logic

The substrate 1 adopts a half-chair conformation. The C2-hydroxymethyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial strain. The stereochemical outcome depends on the balance between hydroxyl-directing effects (coordination) and steric approach control .

Reaction Pathways Diagram

The following flow illustrates the divergent synthesis of syn- and anti-epoxides.

Figure 1: Divergent stereochemical outcomes based on reagent selection.

Method A: Hydroxyl-Directed Syn-Epoxidation

Target: cis-4,5-epoxy-2-hydroxymethyl-tetrahydropyran (Relative stereochemistry).

Principles

This method relies on the Sharpless/Michaels paradigm for allylic and homoallylic alcohols. Vanadyl acetylacetonate [VO(acac)₂] forms a covalent alkoxide species with the substrate's hydroxyl group. The vanadium center then coordinates tert-butyl hydroperoxide (TBHP), delivering the oxygen intramolecularly to the face syn to the hydroxyl group.

Key Advantage: High diastereoselectivity due to the rigid transition state (Mihelich Model).

Protocol

Reagents:

-

Substrate: (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 equiv)

-

Catalyst: VO(acac)₂ (1–3 mol%)

-

Oxidant: TBHP (5.0–6.0 M in decane, 1.5 equiv)

-

Solvent: Anhydrous Benzene or Toluene (DCM is a viable alternative but slower)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve the substrate (e.g., 1.0 g, 8.7 mmol) in anhydrous toluene (40 mL).

-

Catalyst Loading: Add VO(acac)₂ (23 mg, 0.087 mmol, 1 mol%). The solution typically turns blue-green. Stir for 10 minutes to allow alkoxide formation.

-

Oxidation: Cool the mixture to 0°C. Add TBHP (1.5 equiv) dropwise via syringe.

-

Note: The reaction is exothermic; control the addition rate to maintain temperature.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with p-anisaldehyde; epoxides often stain blue/purple).

-

Quench: Cool to 0°C. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 20 minutes.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome: >90% Yield, >10:1 syn:anti ratio.

Method B: Steric-Controlled Anti-Epoxidation

Target: trans-4,5-epoxy-2-hydroxymethyl-tetrahydropyran.

Principles

Meta-chloroperoxybenzoic acid (m-CPBA) reacts via a concerted "Butterfly" transition state. In the absence of strong directing groups, the reagent attacks the alkene from the less sterically hindered face.

-

Challenge: The free hydroxyl group can sometimes H-bond with m-CPBA, eroding anti selectivity (Henbest effect).

-

Solution: For maximum anti selectivity, it is often recommended to protect the alcohol (e.g., as an acetate or TBDMS ether) prior to epoxidation, then deprotect. However, the protocol below describes the direct epoxidation, which favors anti due to the pseudo-axial hydrogens blocking the syn face in the half-chair conformer.

Protocol

Reagents:

-

Substrate: (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 equiv)

-

Oxidant: m-CPBA (77% max purity, 1.2 equiv)

-

Buffer: NaHCO₃ (2.0 equiv) - Critical to prevent acid-catalyzed epoxide opening.

-

Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Buffering: Add solid NaHCO₃ (2.0 equiv) to the stirring solution.

-

Oxidation: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 10 minutes.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor consumption of starting material.

-

Quench: Pour the mixture into a separating funnel containing saturated aqueous Na₂SO₃ and NaHCO₃ (1:1 mixture). Shake gently until gas evolution ceases (destruction of excess peracid).

-

Workup: Separate layers. Extract aqueous layer with DCM.[2] Wash combined organics with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography.

Expected Outcome: 70–85% Yield. Diastereoselectivity varies (typically 3:1 to 6:1 anti:syn).

-

Optimization: If anti selectivity is poor, acetylate the starting material (Ac₂O, Pyridine) first. The acetate group is bulky and non-directing, significantly boosting anti selectivity.

Comparative Data & Troubleshooting

Comparison Table

| Feature | Method A: VO(acac)₂ / TBHP | Method B: m-CPBA |

| Major Isomer | Syn (cis to CH₂OH) | Anti (trans to CH₂OH) |

| Selectivity (dr) | High (>95:5 typical) | Moderate (Requires optimization) |

| Mechanism | Metal-Ligand Coordination | Steric Approach / Electrophilic |

| Reaction Time | 4–12 Hours | 2–6 Hours |

| Key Risk | Incomplete conversion if catalyst dies | Acid-catalyzed ring opening (Payne rearrangement risk) |

| Green Factor | Moderate (Vanadium waste) | Low (Atom economy of mCBA waste) |

Troubleshooting Guide

-

Problem: Low yield with m-CPBA.

-

Cause: Acid-catalyzed hydrolysis of the epoxide to the diol.

-

Fix: Ensure NaHCO₃ is present in excess. Do not use unbuffered m-CPBA.

-

-

Problem: Poor selectivity with VO(acac)₂.

-

Cause: Competitive oxidation by free TBHP (non-catalyzed background reaction).

-

Fix: Lower the temperature to 0°C or -10°C. Ensure the catalyst is active (should be green/blue, not brown/black precipitate).

-

-

Problem: Catalyst "crashing out" in Method A.

-

Fix: Use Toluene instead of DCM. Ensure the substrate is fully dissolved before adding the catalyst.

-

References

-

Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137. Link

-

Mihelich, E. D. (1978). Vanadium-catalyzed epoxidations of cyclic allylic alcohols. Stereoselectivity and mechanism.[3][4] Tetrahedron Letters, 19(48), 4729–4732. Link

-

Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. Link

-

Chamberlin, A. R., et al. (1982). Stereoselective epoxidation of acyclic homoallylic alcohols. Journal of Organic Chemistry, 47(27), 5401–5403. Link

-

Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA. Link

Sources

Application Notes and Protocols: Functionalization of the Hydroxyl Group in (3,6-Dihydro-2H-pyran-2-yl)methanol

Introduction: Strategic Importance of the Dihydropyran Scaffold

(3,6-Dihydro-2H-pyran-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary hydroxyl group appended to a dihydropyran ring, offers a versatile platform for the synthesis of a diverse array of more complex and biologically active molecules. The dihydropyran motif is a key structural feature in numerous natural products and pharmaceutical agents, contributing to their conformational rigidity and metabolic stability. The strategic functionalization of the primary hydroxyl group allows for the introduction of various pharmacophores and linking moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. For instance, the 3,6-dihydro-2H-pyran (DHP) group has been successfully employed as a hinge-region binding motif in the development of potent and selective mTOR inhibitors.[1] This guide provides a detailed overview of key synthetic transformations involving the hydroxyl group of (3,6-dihydro-2H-pyran-2-yl)methanol, complete with experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Functionalization Strategies: A Practical Overview

The primary alcohol of (3,6-dihydro-2H-pyran-2-yl)methanol is amenable to a wide range of chemical transformations. This guide will focus on three principal classes of reactions: esterification, etherification, and oxidation. Each of these transformations provides a gateway to a distinct set of molecular architectures and functionalities.

Figure 1: A schematic overview of the primary functionalization pathways for (3,6-dihydro-2H-pyran-2-yl)methanol.

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the primary hydroxyl group is a fundamental transformation for modifying the physicochemical properties of the parent molecule, such as lipophilicity and solubility. Furthermore, the resulting esters can serve as pro-drugs, designed to undergo enzymatic cleavage in vivo to release the active parent alcohol.

Protocol 1: Acylation with Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a primary alcohol using acetic anhydride, a common and cost-effective acylating agent. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which also serves to neutralize the acetic acid byproduct.

Materials:

-

(3,6-Dihydro-2H-pyran-2-yl)methanol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add pyridine (1.5 eq).

-

Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by flash column chromatography on silica gel if necessary.

Causality and Experimental Insights: The use of pyridine as a base is crucial for activating the alcohol and scavenging the acetic acid formed during the reaction, which can otherwise lead to side reactions or an unfavorable equilibrium. The reaction is performed under anhydrous conditions to prevent the hydrolysis of acetic anhydride. The workup procedure is designed to remove excess reagents and byproducts. The acidic wash removes pyridine, the basic wash removes unreacted acetic anhydride and acetic acid, and the brine wash removes residual water.

Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Substrates

The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids, particularly useful when dealing with substrates that are sensitive to harsher conditions. It employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). A successful Steglich esterification of a derivative of (3,6-dihydro-2H-pyran-2-yl)methanol with angelic acid has been reported, demonstrating its applicability to this system.[2]

Materials:

-

(3,6-Dihydro-2H-pyran-2-yl)methanol

-

Carboxylic Acid (e.g., Angelic Acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Filtration apparatus

-

Standard workup reagents as in Protocol 1

Procedure:

-

Dissolve (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with DCM.

-

Combine the filtrate and washings, and proceed with an aqueous workup as described in Protocol 1.

-

Purify the product by flash column chromatography.

Causality and Experimental Insights: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle allows the reaction to proceed under mild conditions. The insoluble DCU byproduct is easily removed by filtration, simplifying purification.

II. Etherification: Building Diverse Molecular Scaffolds

The formation of an ether linkage provides a stable and generally inert connection, allowing for the incorporation of a wide variety of alkyl or aryl substituents. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

Protocol 3: Williamson Ether Synthesis

This protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Materials:

-

(3,6-Dihydro-2H-pyran-2-yl)methanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or other strong base

-

Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Standard workup reagents

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-16 hours). Gentle heating may be required for less reactive alkyl halides.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

-